molecular formula C12H10BrNO4 B137426 Methyl 3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyanoacrylate CAS No. 158532-02-6

Methyl 3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyanoacrylate

Cat. No.: B137426
CAS No.: 158532-02-6
M. Wt: 312.12 g/mol
InChI Key: XXWJAOMZVYOUKL-FPYGCLRLSA-N
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Description

Methyl 3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyanoacrylate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a bromine atom, a hydroxyl group, and a methoxy group attached to a phenyl ring, along with a cyanoacrylate moiety. These functional groups contribute to its reactivity and versatility in chemical synthesis and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyanoacrylate typically involves the following steps:

    Bromination: The starting material, 4-hydroxy-5-methoxyphenyl, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position.

    Cyanoacrylation: The brominated intermediate is then subjected to a cyanoacrylation reaction. This involves the reaction of the intermediate with cyanoacrylate in the presence of a base such as sodium hydride or potassium carbonate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyanoacrylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, palladium-catalyzed coupling reactions

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

Methyl 3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyanoacrylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyanoacrylate involves its interaction with molecular targets through its functional groups. The bromine atom and cyano group can participate in electrophilic and nucleophilic reactions, respectively. The hydroxyl and methoxy groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
  • 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole

Uniqueness

Methyl 3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyanoacrylate is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. Its cyanoacrylate moiety is particularly noteworthy for its role in polymerization and adhesive properties, setting it apart from other similar compounds.

Properties

IUPAC Name

methyl (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO4/c1-17-10-5-7(4-9(13)11(10)15)3-8(6-14)12(16)18-2/h3-5,15H,1-2H3/b8-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXWJAOMZVYOUKL-FPYGCLRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C(C#N)C(=O)OC)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)OC)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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